![molecular formula C21H22FN5O2 B2488146 N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105237-62-4](/img/structure/B2488146.png)
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in the field of heterocyclic chemistry often involves the synthesis and characterization of novel compounds for potential applications in medicinal chemistry and materials science. Compounds like the one belong to a class of substances that exhibit a range of biological activities and possess unique chemical and physical properties due to their complex heterocyclic frameworks.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reactions, starting from simpler precursors. Techniques such as cycloadditions, condensations, and substitutions are commonly employed. For instance, the synthesis of related pyrazole-acetamide derivatives involves interactions between pyrazole with substitutions and various acetamides, leading to the formation of compounds with potential anti-inflammatory activities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like NMR, IR, and Mass spectrometry. For instance, novel coordination complexes of pyrazole-acetamide derivatives have been characterized by IR, NMR, and single-crystal X-ray crystallography, revealing details about their coordination environments and supramolecular architectures (Chkirate et al., 2019).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including cyclization and oxidation, to form new derivatives with potentially enhanced biological or physical properties. For example, cyanoacetylation of aminopyrazoles, followed by cyclization, has been used to synthesize pyrazolo[3,4-d]pyrimidin-6-yl derivatives, showcasing the chemical versatility of pyrazole-based compounds (Salaheldin, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of heterocyclic compounds can vary widely and are crucial for their application in drug development and material science. The crystalline structure and stability of these compounds, determined through techniques like X-ray crystallography, provide insight into their physical characteristics and potential applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the heterocyclic core and substituent groups. Studies on the reactivity of acetamide derivatives highlight the potential for synthesizing a wide range of heterocyclic compounds with varied biological activities. For example, the reactivity towards different reagents can lead to the synthesis of novel compounds with potential antitumor properties (Shams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms, like the one detailed by Khojasteh et al. (2011), underlines the importance of selective inhibition in drug metabolism and potential drug-drug interactions, offering a perspective on how compounds with specific structural features, such as pyrazolo derivatives, may play a role in modulating enzyme activity (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis and Medicinal Chemistry
The synthesis of pyrazole heterocycles, as discussed by Dar and Shamsuzzaman (2015), highlights the significance of the pyrazole moiety in producing biologically active compounds for various therapeutic applications. This area of research may relate to the potential synthetic pathways and medicinal applications of N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxide Derivatives
Li et al. (2019) explored the synthesis and applications of heterocyclic N-oxide molecules, emphasizing their versatility in organic synthesis, catalysis, and drug development. This research domain may encompass the utility of N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in creating novel therapeutic agents with improved pharmacological profiles (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-14-7-9-16(10-8-14)27-20-17(11-23-27)19(13-5-6-13)25-26(21(20)29)12-18(28)24-15-3-1-2-4-15/h7-11,13,15H,1-6,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDIBVSYYJORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.